octahydro-2H-benzimidazol-2-ylidenecyanamide
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Overview
Description
Octahydro-2H-benzimidazol-2-ylidenecyanamide is a chemical compound with the molecular formula C8H12N4. It is characterized by its unique structure, which includes a five-membered ring, a six-membered ring, and a nine-membered ring. This compound is a guanidine derivative and contains secondary amine groups .
Chemical Reactions Analysis
Octahydro-2H-benzimidazol-2-ylidenecyanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may utilize reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Scientific Research Applications
Octahydro-2H-benzimidazol-2-ylidenecyanamide has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of octahydro-2H-benzimidazol-2-ylidenecyanamide involves its interaction with specific molecular targets and pathways. The compound’s guanidine derivative structure allows it to interact with various biological molecules, potentially influencing biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Octahydro-2H-benzimidazol-2-ylidenecyanamide can be compared with other guanidine derivatives and compounds with similar ring structures. Some similar compounds include:
Benzimidazole: A compound with a similar ring structure but different functional groups.
Guanidine: A simpler compound that shares the guanidine functional group.
Cyclohexylamine: A compound with a similar six-membered ring structure but different functional groups.
Properties
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylcyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-5-10-8-11-6-3-1-2-4-7(6)12-8/h6-7H,1-4H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSKXRQTWRESBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=N2)NC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.